N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine
Description
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine: is a compound that belongs to the class of triazole derivatives. Triazoles are a significant group of heterocyclic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound features a triazole ring, which is known for its stability and versatility in various chemical reactions .
Properties
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-12(2)20-15-7-5-6-13(8-15)9-18(3)10-14-11-19(4)17-16-14/h5-8,11-12H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOVIBYLMGEPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CN(C)CC2=CN(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine typically involves a multi-step process. One common method is the “click chemistry” approach, which is known for its efficiency and high yield The reaction conditions often involve the use of copper(I) catalysts and solvents like DMSO or DMF .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also minimizes human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: Another triazole derivative known for its use in click chemistry.
Indole derivatives: Compounds like indole-3-acetic acid, which also have significant biological activities.
Uniqueness
What sets N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-(3-propan-2-yloxyphenyl)methanamine apart is its unique combination of a triazole ring with a phenyl and methanamine group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
